molecular formula C25H24N4O2 B3017119 1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1048916-01-3

1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No. B3017119
CAS RN: 1048916-01-3
M. Wt: 412.493
InChI Key: KPXVVRGZAMHBHL-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
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Scientific Research Applications

Crystal Forms and Dissolution Improvement

  • Polymorphs and Solubilization : Yano et al. (1996) examined polymorphs of a closely related compound, YM022, revealing two crystalline forms (alpha and beta) and an amorphous form. They found that solubilization through solid dispersion and wet grinding methods enhanced bioavailability, unlike a mechanical mixture which showed no improvement (Yano et al., 1996).

Gastrin/CCK-B Receptor Antagonism

  • Potent and Selective Ligands : Semple et al. (1997) synthesized and evaluated new 1,4-benzodiazepin-2-one-based gastrin/CCK-B receptor antagonists. These compounds, including YM022 and its derivatives, were found to be potent and selective ligands for gastrin/CCK-B receptors, showing potential for treating gastro-oesophagal reflux disease (Semple et al., 1997).

Radioiodinatable Benzodiazepines for Receptor Imaging

  • Imaging Tumor Receptors : Akgün et al. (2009) developed novel radioiodinated 1,4-benzodiazepines, including derivatives of the target compound, as selective antagonists for cholecystokinin receptors. These compounds, due to their high affinity, are useful in imaging tumor receptors, offering potential for in vivo tumor targeting (Akgün et al., 2009).

In Vitro Stability and Colloidal Particle Formation

  • Solid Dispersion and Colloidal Solutions : Yano et al. (1996) investigated the properties of solid dispersion derived from YM022, a similar compound. They found that colloidal particles formed in water were stable and exhibited good absorption upon oral administration in rats. This suggests potential applications in drug delivery systems (Yano et al., 1996).

Gastric Acid Secretion Inhibition

  • Gastrin/CCK-B Receptor Blocking : Nishida et al. (1994) studied YM022, which is structurally similar, for its ability to block gastrin/CCK-B receptors and inhibit gastric acid secretion. They found it to be an extremely potent and selective antagonist, indicating its potential in treating related gastrointestinal disorders (Nishida et al., 1994).

Synthesis of Radioactive CCK Antagonists

  • Synthesis of CCK Antagonists : Matloubi et al. (2002) synthesized benzodiazepine CCK antagonists with radioactive labeling. These compounds, including those related to the target compound, show potential for pharmacological studies and diagnostic applications (Matloubi et al., 2002).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-16-13-14-20(17(2)15-16)26-25(31)28-23-24(30)29(3)21-12-8-7-11-19(21)22(27-23)18-9-5-4-6-10-18/h4-15,23H,1-3H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXVVRGZAMHBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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